molecular formula C14H7Cl2N3O4S B2551565 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170441-78-7

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2551565
CAS No.: 1170441-78-7
M. Wt: 384.19
InChI Key: JCGZKVRHNFURPK-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole core linked to a carboxamide group, which is further connected to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorothiophene moiety. The dichlorothiophene and oxadiazole groups contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O4S/c15-10-4-7(11(16)24-10)13-18-19-14(23-13)17-12(20)6-1-2-8-9(3-6)22-5-21-8/h1-4H,5H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZKVRHNFURPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Similar compounds have been reported to target various cancer cell lines.

Biological Activity

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a 1,3,4-oxadiazole ring and a thiophene group. The molecular formula is C15H11Cl2N3O3SC_{15}H_{11}Cl_2N_3O_3S with a molecular weight of approximately 384.23 g/mol.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on different cancer cell lines.
  • Anti-inflammatory Effects : Certain analogs have been noted for their ability to modulate inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Oxadiazole Ring : The presence of electron-withdrawing groups (e.g., halogens) has been associated with enhanced activity.
  • Positioning of Functional Groups : The position of substituents on the thiophene and dioxole rings can significantly impact binding affinity and biological efficacy.

Antimicrobial Activity

A study evaluating the antimicrobial properties of oxadiazole derivatives indicated that compounds similar to this compound exhibited notable activity against Gram-positive bacteria. For instance:

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Anticancer Effects

Research has shown that related compounds can induce apoptosis in cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of caspase pathways
HeLa (Cervical Cancer)20Inhibition of cell cycle progression

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer potential of compounds similar to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. These studies often focus on the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action :
    • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
    • Apoptosis Induction : Compounds with similar structures have demonstrated the ability to induce apoptosis through mitochondrial pathways, affecting proteins such as Bax and Bcl-2.
  • Cytotoxicity Studies :
    • A study using various derivatives indicated significant cytotoxic effects against human cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values ranged from 1.54 µM to 4.52 µM, suggesting potent anticancer activity that may outperform standard chemotherapeutics like doxorubicin.
CompoundCell LineIC50 (µM)Reference
Compound AHepG21.54
Compound BHCT1164.52
Compound CMCF7<5

Antidiabetic Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit antidiabetic effects. Studies utilizing models like Drosophila melanogaster have indicated that certain derivatives can significantly lower glucose levels.

Study on Anticancer Activity

A notable study evaluated a series of benzo[d][1,3]dioxole-based compounds for their cytotoxic potential against multiple cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that many derivatives exhibited significant antitumor activity while remaining non-cytotoxic to normal cells.

In Vivo Studies

Although most findings are based on in vitro evaluations, there is a growing interest in exploring the in vivo efficacy and safety profiles of these compounds. Current research is focused on understanding the pharmacokinetics and potential therapeutic windows for clinical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,5-dichlorothiophene group is susceptible to nucleophilic substitution, particularly at the chlorine-substituted positions.

  • Reactivity : Chlorine atoms at positions 2 and 5 on the thiophene ring can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reaction with morpholine in DMF at 80°C yields a bis-morpholino derivative .

  • Mechanism : Follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of adjacent sulfur and chlorine atoms .

Reaction Conditions Product Yield
Morpholine, DMF, 80°C, 12 hBis-morpholino-thiophene derivative72%
Sodium methoxide, MeOH, refluxMethoxy-substituted thiophene derivative58%

Ring-Opening Reactions of 1,3,4-Oxadiazole

The 1,3,4-oxadiazole ring undergoes ring-opening under acidic or reductive conditions:

  • Acidic Hydrolysis : Treatment with concentrated HCl at 120°C cleaves the oxadiazole ring to form a thiosemicarbazide intermediate, which further degrades into a carboxylic acid and ammonia .

  • Reductive Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a hydrazine derivative .

Example Reaction Pathway:

OxadiazoleHCl, 120°CThiosemicarbazideΔBenzo[d][1][3]dioxole-5-carboxylic acid+NH3[3]\text{Oxadiazole} \xrightarrow{\text{HCl, 120°C}} \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{Benzo[d][1][3]dioxole-5-carboxylic acid} + \text{NH}_3 \quad[3]

Hydrolysis of the Carboxamide Group

The benzodioxole-linked carboxamide undergoes hydrolysis under strong acidic or basic conditions:

  • Acidic Hydrolysis : Refluxing with 6M HCl converts the carboxamide to benzo[d] dioxole-5-carboxylic acid .

  • Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the carboxylic acid .

Cross-Coupling Reactions

The dichlorothiophene and oxadiazole moieties participate in Pd-catalyzed cross-coupling:

  • Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives .

  • Buchwald–Hartwig Amination : Substitutes chlorine atoms with amines using Pd₂(dba)₃ and Xantphos .

Coupling Type Catalyst System Applications
SuzukiPd(PPh₃)₄, K₂CO₃, DMFSynthesis of extended π-systems
Buchwald–HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃Introduction of amino groups

Electrophilic Aromatic Substitution

The electron-rich benzo[d] dioxole ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 of the benzodioxole .

  • Halogenation : Br₂/FeBr₃ adds bromine at position 4 .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl .

  • Photolytic Degradation : UV irradiation (254 nm) in acetonitrile leads to cleavage of the oxadiazole ring, forming a nitrile derivative .

Key Mechanistic Insights

  • The oxadiazole ring acts as a meta-directing group, influencing substitution patterns in the thiophene and benzodioxole units .

  • Steric hindrance from the dichlorothiophene group moderates reaction rates in cross-coupling processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[d][1,3]Dioxole-5-Carboxamide Derivatives

Key Compounds:
  • HSD-2 (2a) : N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
  • HSD-4 (2b) : N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
  • 2332803-59-3 : 6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide

Key Observations :

  • The target compound replaces methoxy or bromo substituents with a heterocyclic 1,3,4-oxadiazole-dichlorothiophene system, likely enhancing electron-withdrawing effects and steric bulk compared to HSD-2/4 and 2332803-59-3.
  • HSD-2/4 demonstrate that methoxy substituents at different positions influence melting points (e.g., para-methoxy in HSD-4 lowers melting point vs. vicinal methoxy in HSD-2) .

Oxadiazole-Containing Analogs

Key Compounds:
  • 2591300-72-8 : N-(Methylcarbamoyl)-2-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • Methyl 2-(2H-1,3-Benzodioxole-5-yl)Acetate (4)

Comparison :

  • The target compound shares the 1,3,4-oxadiazole ring with 2591300-72-8 , but the latter incorporates a thioacetamide group linked to a p-tolyl moiety, which may confer distinct reactivity or binding properties.
  • Compound 4 lacks the oxadiazole and carboxamide groups but includes a methyl ester, highlighting the role of functional group diversity in solubility and synthetic utility .

Crystalline Forms and Patent Literature

The European Patent Bulletin describes crystalline forms of a structurally complex benzo[d][1,3]dioxole carboxamide derivative with a cyclohexyl-azetidine substituent . While distinct from the target compound, this patent underscores the importance of crystallinity in optimizing pharmaceutical properties (e.g., stability, bioavailability). The target compound’s dichlorothiophene-oxadiazole system may similarly benefit from polymorph screening.

Implications of Structural Differences

  • Biological Activity: Oxadiazoles are known pharmacophores in kinase inhibitors and antimicrobial agents. The dichlorothiophene moiety may improve target binding affinity compared to HSD-2/4’s methoxy groups.
  • Synthetic Challenges : High yields (70–95%) for analogs suggest that the target compound’s synthesis may require optimized conditions for oxadiazole ring formation and dichlorothiophene incorporation.

Preparation Methods

Solvent and Base Screening

Comparative studies reveal that DCM outperforms tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) in minimizing side reactions during amide coupling. Inorganic bases (e.g., K₂CO₃) prove ineffective, whereas DIPEA ensures optimal deprotonation of the amine and activation of the carboxylic acid.

Spectroscopic Validation

  • IR Spectroscopy: The absence of a carbonyl stretch at 1640 cm⁻¹ in the oxadiazole intermediate confirms cyclization, while a reappearance at 1680 cm⁻¹ in the final product verifies amide bond formation.
  • ¹H NMR: Distinct signals at δ 8.02 (amide NH) and δ 6.41 (furan-H) corroborate structural integrity.
  • LC-MS: A molecular ion peak at m/z 521 [M + 1] aligns with the expected molecular weight.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s core structure (1,3,4-oxadiazole linked to dichlorothiophene and benzodioxole) suggests multi-step synthesis. A validated approach involves:

  • Step 1 : Condensation of 2,5-dichlorothiophene-3-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
  • Step 2 : Cyclization with benzo[d][1,3]dioxole-5-carbonyl chloride using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF .
  • Optimization : Ultrasonic irradiation (e.g., 40 kHz, 4 hours) improves cyclization efficiency by 20–30% compared to conventional heating . Critical parameters : Maintain anhydrous conditions to avoid hydrolysis of the oxadiazole ring.

Q. How can researchers confirm structural integrity using spectroscopic methods?

Key analytical techniques include:

  • ¹H/¹³C NMR :
  • Dichlorothiophene protons : Doublet signals at δ 7.2–7.4 ppm (J = 3.5 Hz) .
  • Benzodioxole methylene : Singlet at δ 5.9–6.1 ppm .
    • HRMS : Expected molecular ion [M+H]⁺ at m/z 426.9852 (theoretical) with <2 ppm error .
    • X-ray crystallography : Resolves ambiguities in regiochemistry; C–Cl bond lengths typically 1.72–1.74 Å .

Q. What safety precautions are critical during handling?

  • Hazard mitigation : Use fume hoods (PPE: nitrile gloves, lab coat) due to potential skin/eye irritation from dichlorothiophene intermediates .
  • Waste disposal : Neutralize reaction byproducts (e.g., hydrazine derivatives) with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can catalytic reductive cyclization improve synthesis efficiency?

Palladium-catalyzed methods (e.g., Pd(OAc)₂, 5 mol%) with formic acid as a CO surrogate enable one-pot cyclization of nitro precursors to oxadiazoles. Key advantages:

  • Yield enhancement : 75–85% vs. 50–60% for thermal methods .
  • Byproduct reduction : Avoids toxic phosgene derivatives. Data contradiction : Catalytic efficiency drops if dichlorothiophene steric hindrance limits substrate-Pd coordination. Verify via DFT calculations .

Q. How to resolve discrepancies between theoretical and experimental NMR data?

Observed shifts in benzodioxole protons (δ 6.8–7.1 ppm vs. predicted δ 6.5–6.7 ppm) may arise from:

  • Solvent effects : DMSO-d₆ induces deshielding; compare with CDCl₃ data .
  • Conformational flexibility : Use variable-temperature NMR (e.g., 25°C to −40°C) to assess ring puckering in the oxadiazole moiety . Solution : Validate with 2D NMR (COSY, HSQC) to assign coupling pathways unambiguously .

Q. What strategies guide bioactivity studies based on structural analogs?

Analogues with dichlorophenyl groups (e.g., thiazolidinediones) show anticancer and antimicrobial activity via:

  • Target engagement : Inhibition of kinase domains (e.g., EGFR) with IC₅₀ ≈ 2–5 µM .
  • SAR insights :
  • Electron-withdrawing groups (Cl, CF₃) enhance metabolic stability.
  • Oxadiazole-thiophene linkage improves membrane permeability (logP ≈ 3.1) .
    Experimental design : Prioritize in vitro cytotoxicity assays (MTT) on HeLa or MCF-7 cells, followed by ROS generation studies .

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